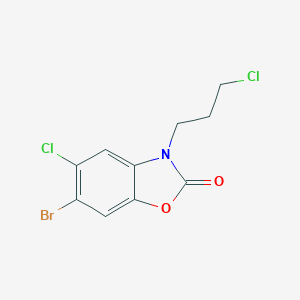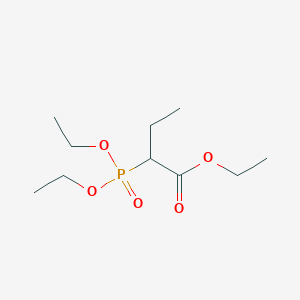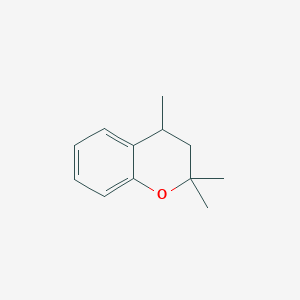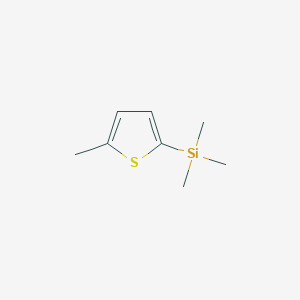
9H-3,9'-Bicarbazole
Vue d'ensemble
Description
9H-3,9’-Bicarbazole is a heterocyclic compound containing a fused nine-membered ring system composed of three carbon atoms and six nitrogen atoms . It has been studied extensively for its potential applications in a variety of scientific fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of 9H-3,9’-Bicarbazole involves several steps. One method involves the use of 2-aminobenzamide in dibromochloromethane, dibenzo-18-crown-6, copper, and potassium acetate in N,N-dimethyl-formamide at 120°C for 4 hours . Another method involves the use of trifluoroacetic acid in dichloromethane at 20°C for 0.5 hours .Molecular Structure Analysis
The molecular formula of 9H-3,9’-Bicarbazole is C24H16N2 . The average mass is 332.397 Da and the monoisotopic mass is 332.131348 Da .Chemical Reactions Analysis
9H-3,9’-Bicarbazole is mainly used as an intermediate for synthetic materials . It has also been used in the preparation of new hole-transporting materials.Physical And Chemical Properties Analysis
9H-3,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.2±3.0 kJ/mol and the flash point is 315.9±25.1 °C . The index of refraction is 1.728 and the molar refractivity is 104.9±0.5 cm3 .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
9H-3,9’-Bicarbazole is used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it’s used in the creation of twisted donor-acceptor-type electroactive bipolar derivatives, which are potential blue Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs .
Methods of Application
The derivatives were synthesized through the reaction of 4-fluorobenzophenone with various mono-alkylated 3,3′-bicarbazoles . The new materials exhibit suitable glass transition temperatures ranging from 57 to 102 °C and high thermal stability, with decomposition temperatures reaching 400 °C .
Results or Outcomes
The developed compounds exhibit elevated photoluminescence quantum yields (PLQY) of up to 75.5% and favorable HOMO-LUMO levels, along with suitable triplet-singlet state energy values .
Theoretical Simulation of TADF Character
Summary of the Application
9H-3,9’-Bicarbazole is used in the theoretical simulation of the TADF character of certain molecules . The molecules are 9- (2- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (o-TrzDCz), 9- (3- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (m-TrzDCz) and 9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (p-TrzDCz) .
Methods of Application
The photophysical properties of these molecules were theoretically simulated . The calculation of the twist angle between the D and A moieties in the ground state and the molecular Root-Mean-Deviation (RMSD) of the S1 and T1 states referenced to the S0 state were performed .
Results or Outcomes
The simulation revealed that o-TrzDCz possesses smaller reorganization energies of 0.06/0.04 eV, which are much smaller than those of m-TrzDCz (0.51/0.41 eV) and p-TrzDCz (1.93/1.06 eV) . Finally, o-TrzDCz possesses the biggest values of KRISC (7.28×10^6 s^-1) and Kr (3.12×10^6 s^-1) and smallest Kp value of 0.10 s^-1 amongst the three titled molecules, indicating that o-TrzDCz should have more excellent TADF character than m-TrzDCz and p-TrzDCz .
OLED Materials
Summary of the Application
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Methods of Application
The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .
Results or Outcomes
The use of this compound in OLED devices can improve their efficiency and lifespan .
Solution-Processed Phosphorescent OLEDs
Summary of the Application
9H-3,9’-Bicarbazole is used in the development of solution-processed phosphorescent OLEDs . Specifically, two 3,3′-bicarbazole-based host small molecules, 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh), were reported .
Methods of Application
These molecules exhibited similar optical properties within solutions but different photoluminescence within films . A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency .
Results or Outcomes
The device with the BCz-tBuPh host showed a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively, compared to the device with the BCz-nBuPh host .
OLED Material Intermediate
Summary of the Application
9-Phenyl-9H,9’H-[3,3’]bicarbazole, a derivative of 9H-3,9’-Bicarbazole, is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Safety And Hazards
Propriétés
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-3,9'-Bicarbazole | |
CAS RN |
18628-07-4 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)





